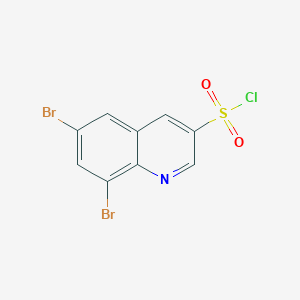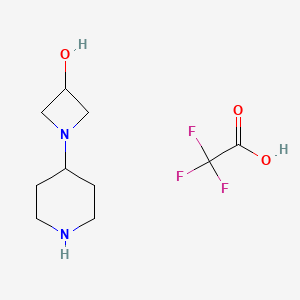
1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate is a chemical compound with the molecular formula C8H16N2O.2C2HF3O2. It is known for its unique structure, which includes a piperidine ring and an azetidine ring, both of which are functionalized with hydroxyl and trifluoroacetate groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate typically involves the reaction of piperidine derivatives with azetidine intermediates. One common method includes the following steps:
Formation of the Piperidine Derivative: Starting with a piperidine precursor, the compound is functionalized to introduce the necessary substituents.
Azetidine Ring Formation: The piperidine derivative is then reacted with an azetidine intermediate under controlled conditions to form the azetidine ring.
Hydroxylation and Trifluoroacetylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the trifluoroacetate group or to modify the piperidine or azetidine rings.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce de-trifluoroacetylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate can be compared with other similar compounds, such as:
1-Piperidin-4-yl-azetidin-3-ol: Lacks the trifluoroacetate group, resulting in different chemical properties and reactivity.
1-Azetidin-3-yl-piperidin-4-ol di-trifluoroacetate: Similar structure but with additional trifluoroacetate groups, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H17F3N2O3 |
|---|---|
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
1-piperidin-4-ylazetidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O.C2HF3O2/c11-8-5-10(6-8)7-1-3-9-4-2-7;3-2(4,5)1(6)7/h7-9,11H,1-6H2;(H,6,7) |
InChI-Schlüssel |
AJEJZFXOABHJLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2CC(C2)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)

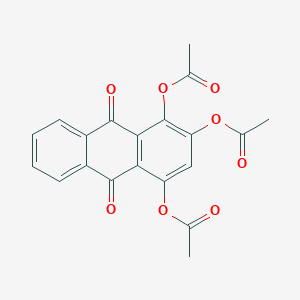

![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
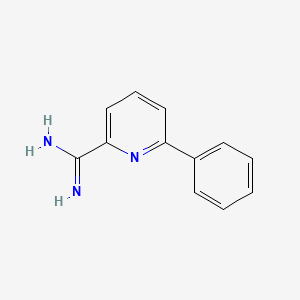
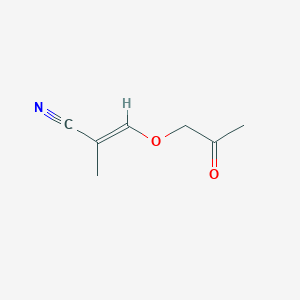

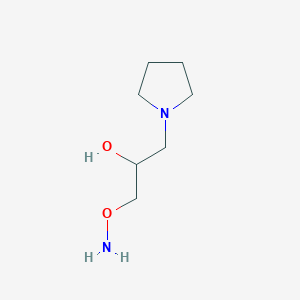
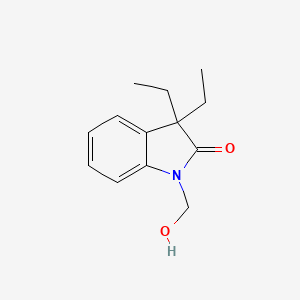


![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
